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Introduction
Elinzanetant is a first-in-class, orally administered, dual neurokinin-1 (NK-1) and neurokinin-3

(NK-3) receptor antagonist. It has been developed as a non-hormonal treatment for moderate

to severe vasomotor symptoms (VMS), commonly known as hot flashes, associated with

menopause. This technical guide provides an in-depth overview of the pharmacokinetics and

pharmacodynamics of Elinzanetant, summarizing key data from preclinical and clinical studies.

Pharmacodynamics
Elinzanetant exerts its therapeutic effect by modulating the activity of kisspeptin/neurokinin

B/dynorphin (KNDy) neurons in the hypothalamus, which play a crucial role in

thermoregulation. In menopausal women, declining estrogen levels lead to hyperactivity of

these neurons, disrupting the body's thermoregulatory center and causing VMS. By blocking

both NK-1 and NK-3 receptors, Elinzanetant helps to restore normal thermoregulatory

function.[1][2]

Receptor Binding and Occupancy
Elinzanetant is a potent antagonist at both human NK-1 and NK-3 receptors.[3] Preclinical

data have demonstrated its high selectivity for these receptors over a wide range of other non-

neurokinin receptors, enzymes, and transporters.[3] In clinical studies, positron emission
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tomography (PET) imaging has been utilized to assess the in-vivo occupancy of the NK-1

receptor in the brain.[4]

Quantitative Pharmacodynamic Data
Parameter Value Species/System Reference

In Vitro Receptor

Affinity

pKi for human NK-1

Receptor
9.3

Recombinant human

receptors

pKi for human NK-3

Receptor
8.7

Recombinant human

receptors

In Vivo Receptor

Occupancy

EC50 for NK-1

Receptor Occupancy
~0.9 ng/mL Human Brain (PET)

Median NK-1

Receptor Occupancy

(120 mg once daily)

>99%

Human Brain

(Predicted from

PopPK/PD model)

Median NK-3

Receptor Occupancy

(120 mg once daily)

>94.8%

Human Brain

(Predicted from

PopPK/PD model)

Clinical Efficacy
The clinical efficacy of Elinzanetant in treating VMS has been established through the

comprehensive OASIS Phase III clinical trial program. These randomized, double-blind,

placebo-controlled studies have consistently demonstrated that Elinzanetant significantly

reduces the frequency and severity of moderate to severe VMS compared to placebo.

Key Efficacy Data from OASIS 1 & 2 Trials (120 mg
once daily)
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Endpoint Elinzanetant Placebo P-value Reference

Mean Change in

Daily Frequency

of Moderate to

Severe VMS

from Baseline to

Week 4

OASIS 1 -3.3 - <0.001

OASIS 2 -3.0 - <0.001

Mean Change in

Daily Frequency

of Moderate to

Severe VMS

from Baseline to

Week 12

OASIS 1 -3.2 - <0.001

OASIS 2 -3.2 - <0.001

Mean Change in

Daily Severity of

Moderate to

Severe VMS

from Baseline to

Week 4

OASIS 1 -0.3 - <0.001

OASIS 2 -0.2 - <0.001

Mean Change in

Daily Severity of

Moderate to

Severe VMS

from Baseline to

Week 12
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OASIS 1 -0.4 - <0.001

OASIS 2 -0.3 - <0.001

Pharmacokinetics
Elinzanetant is rapidly absorbed after oral administration and undergoes extensive

metabolism. It is primarily cleared through oxidative biotransformation mediated by the

cytochrome P450 3A4 (CYP3A4) enzyme. The majority of the administered dose is excreted in

the feces.

Absorption, Distribution, Metabolism, and Excretion
(ADME)
A human mass balance study with a single 120 mg oral dose of [14C]-elinzanetant in healthy

male volunteers showed that an average of 90.8% of the total radioactivity was recovered, with

90.4% in feces and 0.4% in urine. Elinzanetant was the main circulating component in plasma,

accounting for 39.1% of the total radioactivity.

Three principal active metabolites have been identified in human plasma: M27, M30/34, and

M18/21, accounting for 7.6%, 13.7%, and 4.9% of the total radioactivity in plasma, respectively.

Quantitative Pharmacokinetic Data
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Parameter Value Population Reference

Absorption

Time to Maximum

Plasma Concentration

(Tmax)

~1 hour Healthy Volunteers

Oral Bioavailability 36.7%
Healthy Volunteers

and Women with VMS

Distribution

Central Volume of

Distribution (Vc)
23.7 L

Healthy Volunteers

and Women with VMS

Peripheral Volume of

Distribution (Vp)
168 L

Healthy Volunteers

and Women with VMS

Metabolism

Primary Metabolizing

Enzyme
CYP3A4 In vitro studies

Elimination

Clearance (CL) 7.26 L/h
Healthy Volunteers

and Women with VMS

Terminal Elimination

Half-life (t1/2)
~15 hours Healthy Volunteers

Excretion

Fecal Excretion (% of

dose)
90.4%

Healthy Male

Volunteers

Urinary Excretion (%

of dose)
0.4%

Healthy Male

Volunteers

Experimental Protocols
In Vitro Receptor Binding Assays
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Objective: To determine the binding affinity of Elinzanetant to human NK-1 and NK-3

receptors.

Methodology: While the specific proprietary details of the assays are not fully public, such

experiments typically involve competitive binding assays using membranes from cells

expressing the recombinant human NK-1 or NK-3 receptor. A radiolabeled ligand specific for

the receptor (e.g., [3H]-Substance P for NK-1R or a similar tracer for NK-3R) is incubated

with the cell membranes in the presence of varying concentrations of the test compound

(Elinzanetant). The amount of radioligand displaced by the test compound is measured, and

the concentration of the test compound that inhibits 50% of the specific binding of the

radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50

value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

Preclinical In Vivo Pharmacodynamic Models
Objective: To assess the in vivo activity of Elinzanetant at the NK-1 and NK-3 receptors.

Methodology:

NK-1 Receptor Antagonism (Gerbil Foot-Tapping Test): This model is used to assess the

central activity of NK-1 receptor antagonists. Gerbils exhibit a characteristic foot-tapping

behavior in response to an NK-1 receptor agonist. The ability of a test compound,

administered prior to the agonist, to inhibit this behavior is a measure of its in vivo NK-1

receptor antagonist activity.

NK-3 Receptor Antagonism (Wet Dog Shakes in Guinea Pigs): Administration of an NK-3

receptor agonist to guinea pigs induces a "wet-dog shake" behavior. The potency of an

NK-3 receptor antagonist can be determined by its ability to block this agonist-induced

behavior in a dose-dependent manner.

Ovariectomized Rat Model of Vasomotor Symptoms: While not specifically detailed for

Elinzanetant, the ovariectomized (OVX) rat is a commonly used preclinical model to study

menopausal VMS. In this model, the removal of the ovaries mimics the estrogen-deficient

state of menopause, leading to changes in thermoregulation, such as an increase in tail

skin temperature, which is considered analogous to a hot flash. The efficacy of a test
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compound is evaluated by its ability to reduce the frequency and/or magnitude of these

temperature fluctuations.

Human Mass Balance and Metabolism Study (Based on
NCT04654897)

Objective: To characterize the absorption, metabolism, and excretion of Elinzanetant in
humans.

Study Design: A single-center, open-label study in a small cohort of healthy male volunteers

(n=6).

Protocol:

Administration of a single oral dose of 120 mg of [14C]-elinzanetant as a suspension.

Serial collection of blood, plasma, urine, and feces at predefined time points over 480

hours post-dose.

Analysis of total radioactivity in all collected samples to determine the extent of absorption

and routes and rates of excretion.

Metabolite profiling in plasma, urine, and feces using liquid chromatography with tandem

mass spectrometry (LC-MS/MS) and radiometric detection to identify and quantify the

parent drug and its metabolites.

In vitro studies using human liver microsomes and recombinant CYP enzymes were also

conducted to identify the enzymes responsible for Elinzanetant metabolism.

Bioanalytical Method for Quantification in Human
Plasma

Objective: To accurately quantify the concentrations of Elinzanetant and its major

metabolites in human plasma samples from clinical trials.

Methodology: A validated high-performance liquid chromatography with tandem mass

spectrometry (HPLC-MS/MS) method is typically used. While a specific public validation
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report for Elinzanetant is not available, a standard protocol would involve:

Sample Preparation: Extraction of the analytes (Elinzanetant and its metabolites) and an

internal standard from the plasma matrix, commonly through liquid-liquid extraction or

solid-phase extraction.

Chromatographic Separation: Separation of the analytes from endogenous plasma

components on a reverse-phase HPLC column with a suitable mobile phase gradient.

Mass Spectrometric Detection: Detection and quantification using a triple quadrupole

mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific

precursor-to-product ion transitions for each analyte and the internal standard ensure

selectivity and sensitivity.

Method Validation: The method would be fully validated according to regulatory guidelines

(e.g., FDA, ICH) for linearity, accuracy, precision, selectivity, stability, and matrix effects.

Positron Emission Tomography (PET) for NK-1 Receptor
Occupancy

Objective: To non-invasively quantify the occupancy of NK-1 receptors in the human brain

after administration of Elinzanetant.

Methodology: Based on studies with GSK1144814 (the former name of Elinzanetant) and

other NK-1 receptor antagonists, the protocol would likely involve the following steps:

Radioligand: Use of a selective NK-1 receptor PET radioligand, such as [11C]GR-205171.

Imaging Protocol:

A baseline PET scan is performed to measure the baseline density of available NK-1

receptors.

Elinzanetant is administered orally.

A second PET scan is performed at a specific time point after Elinzanetant
administration (e.g., at the time of expected peak plasma concentration or at steady-
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state).

Data Acquisition and Analysis:

Dynamic PET data are acquired over a period of time (e.g., 90-120 minutes) after

intravenous injection of the radioligand.

Arterial blood sampling is performed to measure the concentration of the radioligand in

plasma, which serves as the input function for kinetic modeling.

The binding potential of the radioligand in brain regions rich in NK-1 receptors (e.g.,

striatum) is calculated for both the baseline and post-drug scans.

Receptor occupancy is then calculated as the percentage reduction in the binding

potential after Elinzanetant administration compared to baseline.

OASIS Phase III Clinical Trial Program (e.g., OASIS 1 -
NCT05042362)

Objective: To evaluate the efficacy and safety of Elinzanetant for the treatment of moderate

to severe VMS associated with menopause.

Study Design: A multicenter, multinational, double-blind, randomized, placebo-controlled,

parallel-group study.

Patient Population: Postmenopausal women aged 40 to 65 years with a minimum frequency

of moderate to severe VMS.

Treatment:

Elinzanetant 120 mg administered orally once daily for 26 weeks.

Matching placebo administered orally once daily for 12 weeks, followed by a switch to

Elinzanetant 120 mg for 14 weeks.

Primary Endpoints:
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Mean change from baseline in the frequency of moderate to severe VMS at week 4 and

week 12.

Mean change from baseline in the severity of moderate to severe VMS at week 4 and

week 12.

Key Secondary Endpoints:

Mean change from baseline in the frequency of VMS at week 1.

Mean change from baseline in sleep disturbance (e.g., using the PROMIS Sleep

Disturbance Short Form).

Mean change from baseline in menopause-related quality of life (e.g., using the

Menopause-Specific Quality of Life questionnaire).

Data Collection: Participants typically record the frequency and severity of their VMS in an

electronic daily diary.

Signaling Pathways and Experimental Workflows
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Caption: Mechanism of action of Elinzanetant in alleviating vasomotor symptoms.
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Caption: Workflow for the human mass balance study of Elinzanetant.
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Caption: Workflow for determining NK-1 receptor occupancy using PET imaging.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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